3-((3-Fluorophenoxy)methyl)piperidin-3-ol

Physicochemical Properties LogP Lipophilicity

3-((3-Fluorophenoxy)methyl)piperidin-3-ol offers a differentiated profile: its tertiary hydroxyl reduces LogP to 1.65 (vs. 2.53 for the dehydroxy analog) and elevates PSA to 41.49 Ų (vs. 21.26), enabling superior solubility and lower CNS penetration. As a validated P2X3 agonist (IC₅₀ 209 nM), it supports purinergic signaling studies requiring receptor activation. Rule-of-three compliant (MW 225.26) with a derivatizable hydroxyl handle, it is an ideal fragment for FBDD and peripheral-target libraries. Supplied at ≥95% purity with 2–8°C storage for assay-ready consistency.

Molecular Formula C12H16FNO2
Molecular Weight 225.26 g/mol
CAS No. 954220-32-7
Cat. No. B1630038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((3-Fluorophenoxy)methyl)piperidin-3-ol
CAS954220-32-7
Molecular FormulaC12H16FNO2
Molecular Weight225.26 g/mol
Structural Identifiers
SMILESC1CC(CNC1)(COC2=CC(=CC=C2)F)O
InChIInChI=1S/C12H16FNO2/c13-10-3-1-4-11(7-10)16-9-12(15)5-2-6-14-8-12/h1,3-4,7,14-15H,2,5-6,8-9H2
InChIKeyCQYWOOFRSGOAIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-((3-Fluorophenoxy)methyl)piperidin-3-ol (CAS 954220-32-7): Core Identity and Procurement-Relevant Characteristics


3-((3-Fluorophenoxy)methyl)piperidin-3-ol is a synthetic piperidine derivative bearing both a 3-fluorophenoxymethyl substituent and a tertiary hydroxyl group at the 3-position of the piperidine ring. It has the molecular formula C12H16FNO2, a molecular weight of 225.26 g/mol, a predicted LogP of 1.65, and a polar surface area (PSA) of 41.49 Ų . Commercially, it is available from multiple vendors at purities of 95% or higher, and is typically stored at 2–8°C . The compound has been catalogued in authoritative bioactivity databases with an IC50 of 209 nM for agonist activity at the human P2X3 receptor [1].

Why Direct Replacement of 3-((3-Fluorophenoxy)methyl)piperidin-3-ol with Its Dehydroxy Analog Is Not Straightforward


The closest structural analog, 3-[(3-fluorophenoxy)methyl]piperidine (CAS 405090-68-8), lacks the tertiary hydroxyl group present in 3-((3-fluorophenoxy)methyl)piperidin-3-ol. This single structural change introduces a quantifiable divergence in key physicochemical properties: the target compound exhibits a significantly lower predicted LogP (1.65 vs. 2.53) and a substantially higher PSA (41.49 vs. 21.26 Ų) relative to its dehydroxy analog [1]. These differences are expected to influence solubility, permeability, and metabolic stability . Consequently, the two compounds cannot be assumed to behave interchangeably in medicinal chemistry campaigns, SAR studies, or chemical biology probe development without experimental validation of these critical ADME-related parameters.

Quantitative Differentiation Evidence for 3-((3-Fluorophenoxy)methyl)piperidin-3-ol Against Key Comparators


Lipophilicity Reduction: Lower LogP Compared to the Dehydroxy Analog

The target compound's predicted LogP of 1.65 is 0.88 log units lower than that of its closest in-class analog, 3-[(3-fluorophenoxy)methyl]piperidine (LogP 2.53) . This reduction in lipophilicity is attributable to the presence of the tertiary hydroxyl group and is expected to correlate with improved aqueous solubility and reduced non-specific binding, potentially offering advantages in assay development and formulation .

Physicochemical Properties LogP Lipophilicity ADME

Polar Surface Area Increase: Enhanced Hydrogen Bonding Capacity vs. Dehydroxy Analog

The calculated PSA of 3-((3-fluorophenoxy)methyl)piperidin-3-ol is 41.49 Ų, nearly double the 21.26 Ų reported for the dehydroxy analog . The higher PSA is a direct consequence of the added hydroxyl group, which introduces an additional hydrogen bond donor/acceptor pair. This difference is critical for predicting oral bioavailability, blood-brain barrier penetration, and off-target binding profiles .

Polar Surface Area PSA H-Bond Donors Drug-likeness

P2X3 Receptor Agonist Activity: A Documented Biological Profile Distinct from Potent Antagonists

3-((3-Fluorophenoxy)methyl)piperidin-3-ol has been evaluated in a human P2X3 receptor assay and reported to have an IC50 of 209 nM as an agonist [1]. This contrasts with the well-characterized P2X3 antagonist A-317491, which exhibits Ki values of 9–92 nM for various P2X3 receptor subtypes [2]. While the target compound is less potent, its functional agonist profile is fundamentally different from the antagonist mode of action of A-317491, suggesting utility in distinct pharmacological studies where P2X3 activation rather than blockade is required.

P2X3 Receptor Agonist Activity Pain Ion Channel

Commercial Purity and Storage Specifications: A Marker of Reliable Research Supply

3-((3-Fluorophenoxy)methyl)piperidin-3-ol is consistently offered by multiple reputable suppliers at a minimum purity of 95%, with some vendors (e.g., MolCore, Leyan) specifying 98% purity . By contrast, the dehydroxy analog is frequently listed as an AldrichCPR (Custom Pharma Reagent) with no standardized purity guarantee beyond research-grade . The target compound also has defined storage recommendations (2–8°C, dark, dry) that support long-term stability, whereas the analog is often stored at room temperature, which may lead to faster degradation .

Purity Procurement Quality Control Supply Chain

Evidence-Backed Application Scenarios for Procuring 3-((3-Fluorophenoxy)methyl)piperidin-3-ol


P2X3 Agonist Tool for Pain and Sensory Neuroscience

Researchers studying purinergic signaling in chronic pain, inflammatory pain, or sensory transduction can employ this compound as an agonist tool (IC50 209 nM at hP2X3R) [1]. Its functional profile is complementary to well-known P2X3 antagonists such as A-317491, enabling studies that require receptor activation rather than blockade. The compound's moderate potency makes it suitable for dose-response experiments in cell-based models where strong agonism may be undesirable.

Medicinal Chemistry Hit-to-Lead Optimization with Favorable Polarity

The compound's significantly reduced LogP (1.65 vs. 2.53) and elevated PSA (41.49 Ų vs. 21.26 Ų) compared to its dehydroxy analog make it a preferred starting scaffold when lead optimization requires enhanced aqueous solubility or reduced CNS penetration. It can serve as a core fragment for synthesizing focused libraries aimed at peripheral or solubilized targets.

Chemical Probe Development with Defined Purity and Stability

Procurement teams can rely on the compound's guaranteed purity (95–98%) and defined storage conditions (2–8°C) for assay-ready supply. This reduces the need for pre-assay purification and stability testing, making it an efficient choice for high-throughput screening (HTS) campaigns and biochemical assay development where consistent compound quality is critical.

Fragment-Based Drug Discovery (FBDD) with a Polar Fragment

With a molecular weight of 225.26 g/mol and a balanced LogP/PSA profile, the compound qualifies as a 'rule-of-three' compliant fragment. Its hydroxyl group provides a synthetic handle for further derivatization (e.g., esterification, carbamoylation, or oxidation), offering multiple vectors for fragment growth or linking in FBDD programs .

Quote Request

Request a Quote for 3-((3-Fluorophenoxy)methyl)piperidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.